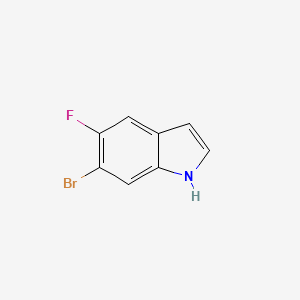

6-Bromo-5-fluoro-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUXEDBYFWPCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624045 | |

| Record name | 6-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259860-08-7 | |

| Record name | 6-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-5-fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 5 Fluoro 1h Indole and Its Derivatives

Strategic Approaches to Indole (B1671886) Core Construction for Halogenated Variants

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, driven by the prevalence of this motif in pharmaceuticals and natural products. The introduction of halogen atoms, such as bromine and fluorine, into the indole core can significantly modulate a molecule's physicochemical and pharmacological properties. Consequently, robust and adaptable synthetic strategies are required to produce halogenated indoles like 6-bromo-5-fluoro-1H-indole. Classical indole syntheses have been refined and adapted to accommodate the electronic demands and potential reactivity of halogenated precursors, ensuring efficient access to these valuable scaffolds.

Refinement of Classical Indole Synthesis Routes

Established methods for indole synthesis remain highly relevant for preparing halogenated derivatives. These routes are often favored for their reliability and the availability of starting materials. However, the presence of electron-withdrawing halogen substituents on the precursors necessitates modifications to reaction conditions, including the choice of catalysts and solvents, to achieve optimal yields and regioselectivity.

The Fischer indole synthesis, discovered in 1883, is a venerable and widely used method for constructing the indole ring. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. The mechanism proceeds through a-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.

For the synthesis of halogenated indoles, appropriately substituted phenylhydrazines are required. The presence of electron-withdrawing groups like fluorine and bromine on the phenylhydrazine ring can hinder the reaction, as they decrease the nucleophilicity of the aniline (B41778) nitrogen, potentially slowing the key cyclization step. To overcome this, stronger acid catalysts or higher reaction temperatures may be necessary. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).

Recent advancements have introduced milder conditions. For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope to include precursors that might be incompatible with harsh acidic conditions.

Table 1: Key Aspects of Fischer Indole Synthesis for Halogenated Indoles

| Feature | Description | Relevance to Halogenated Precursors |

|---|---|---|

| Starting Materials | Substituted phenylhydrazine and a ketone or aldehyde. | Requires halogenated phenylhydrazines (e.g., 4-bromo-3-fluorophenylhydrazine). |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). | Stronger acids may be needed to overcome the deactivating effect of halogens. |

| Key Intermediate | Arylhydrazone, which tautomerizes to an enamine. | Stability and reactivity are influenced by the electronic properties of the halogen substituents. |

| Core Mechanism | Acid-catalyzed intramolecular electrophilic substitution via a-sigmatropic rearrangement. | The rate can be affected by the electron-withdrawing nature of F and Br atoms. |

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile two-step method that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. The process begins with the condensation of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine. This intermediate is then reductively cyclized to yield the indole.

This method is exceptionally well-suited for preparing halogenated indoles because many substituted o-nitrotoluenes are commercially available or readily synthesized. The synthesis of this compound can be envisioned starting from 3-bromo-4-fluoro-6-nitrotoluene. The reaction conditions are generally mild, which helps to preserve the halogen substitution pattern. Various reducing agents can be employed for the cyclization step, including palladium on carbon (Pd/C) with hydrogen, iron in acetic acid, or sodium dithionite, allowing for functional group tolerance. One report details the synthesis of 6-bromo-5-fluoroindole where 3-bromo-4-fluoro-6-methylnitrobenzene is treated with DMF-DMA to form the enamine, which is then reductively cyclized using iron powder in acetic acid.

Microwave-assisted Leimgruber-Batcho reactions have been shown to significantly reduce reaction times and improve product quality, sometimes with the aid of Lewis acids.

Table 2: Leimgruber-Batcho Synthesis of this compound

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Enamine Formation | 3-Bromo-4-fluoro-6-nitrotoluene | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | N,N-dimethyl-2-(3-bromo-4-fluoro-6-nitrophenyl)vinylamine |

| 2. Reductive Cyclization | Enamine intermediate | Iron (Fe) powder, Acetic Acid (AcOH) | this compound | |

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). While its primary application is in isoquinoline (B145761) synthesis, adaptations can lead to indole-related structures. An "interrupted" Bischler-Napieralski reaction of N-acyltryptamines can form spirocyclic indolines, demonstrating the reactivity of tryptamine (B22526) derivatives under these conditions. For the synthesis of a simple indole core like this compound, this method is not a direct or common approach. It would require a specifically designed precursor that favors cyclization onto the pyrrole (B145914) ring position rather than forming a six-membered isoquinoline ring.

The Reissert indole synthesis , in contrast, is a more direct route that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. This forms an ethyl o-nitrophenylpyruvate intermediate. Subsequent reductive cyclization, typically using zinc in acetic acid, yields the corresponding indole-2-carboxylic acid, which can be decarboxylated upon heating to give the parent indole. This method is compatible with halogenated substrates. For the synthesis of this compound, the starting material would be 3-bromo-4-fluoro-6-nitrotoluene, the same precursor used in the Leimgruber-Batcho synthesis. The choice between the Reissert and Leimgruber-Batcho methods may depend on the desired substitution pattern at the C2 and C3 positions of the final indole. The Reissert synthesis inherently produces an indole-2-carboxylic acid, offering a handle for further functionalization, whereas the Leimgruber-Batcho method directly yields the indole unsubstituted at C2 and C3.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne. This method is particularly attractive for synthesizing halogenated indoles as it directly utilizes a halogenated precursor (o-iodo-, bromo-, or chloroaniline) and builds the indole ring in a single, often high-yielding, step. The reaction is highly versatile, allowing for a wide range of substituents on both the aniline and the alkyne, leading to diverse 2,3-disubstituted indoles.

To synthesize a derivative of this compound, one would start with an ortho-haloaniline such as 2-amino-4-bromo-5-fluoro-iodobenzene. The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., Na₂CO₃), and often a chloride salt like LiCl. While originally developed for o-iodoanilines, the methodology has been extended to more readily available and cost-effective o-bromoanilines and o-chloroanilines, often by employing specialized phosphine (B1218219) ligands to facilitate the initial oxidative addition step. The regioselectivity of the alkyne insertion can sometimes be a challenge, but it provides access to a broad array of substitution patterns.

Table 3: General Parameters for Larock Indole Synthesis

| Component | Example | Function |

|---|---|---|

| Aryl Halide | o-Iodoaniline, o-Bromoaniline | Provides the benzene (B151609) portion and nitrogen atom of the indole. |

| Alkyne | Disubstituted alkynes | Forms the C2-C3 bond and brings in the substituents at these positions. |

| Catalyst | Pd(OAc)₂, Pd/C | Catalyzes the C-N and C-C bond-forming cascade. |

| Base | K₂CO₃, NaOAc | Neutralizes acid formed during the reaction. |

| Additive | LiCl, n-Bu₄NCl | Often crucial for catalyst turnover and reaction efficiency. |

| Ligand | P(tBu)₃, P(o-tol)₃ | Can be essential for activating less reactive aryl bromides or chlorides. |

The Sugasawa synthesis is a method for preparing indoles that proceeds via the ortho-acylation of anilines. The key step is a Friedel-Crafts-type acylation using a nitrile and a dual Lewis acid system, typically boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃), to direct the acylation to the ortho position of the aniline. The resulting o-aminoaryl ketone intermediate is then converted to the indole.

For the synthesis of fluoroindoles, a substituted aniline such as 3-bromo-4-fluoroaniline (B1273062) would be the starting point. The reaction with a nitrile, like chloroacetonitrile, in the presence of the Lewis acids would yield an o-amino-α-chloroacetophenone derivative. Subsequent reduction of the ketone and cyclization via intramolecular nucleophilic substitution would form the indole ring. This method is particularly useful for producing 2,3-unsubstituted indoles. The specific conditions, especially the Lewis acid combination, are critical for achieving high ortho-selectivity and good yields.

Modern Catalytic and C-H Activation Strategies

The synthesis of complex molecules like this compound has been significantly advanced by modern catalytic systems and C-H activation strategies. These methods offer high efficiency and regioselectivity, which are crucial for functionalizing the indole core.

Palladium-Catalyzed Cross-Coupling Reactions for Brominated Indoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for modifying brominated indoles. The Suzuki-Miyaura coupling, for instance, is one of the most efficient methods for creating C(sp²)–C(sp²) bonds. rsc.org This reaction typically involves the coupling of an organoborane compound (like a boronic acid) with a halide, catalyzed by a palladium complex. rsc.orglibretexts.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the brominated indole, forming a palladium(II) complex.

Transmetalation : A carbon group is transferred from the organoborane reagent to the palladium complex.

Reductive Elimination : The two coupled carbon fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology has been successfully applied to various heteroaryl systems, including the arylation of bromo-indazoles, which serves as a model for brominated indoles. rsc.org A variety of aryl and heteroaryl boronic acids can be coupled with bromo-indoles under optimized conditions, demonstrating the broad scope of this reaction. rsc.org

C-H Functionalization for Regioselective Halogenation and Derivatization

Directly functionalizing carbon-hydrogen (C-H) bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.org For the indole scaffold, C-H functionalization of the benzene core (positions C4 to C7) is challenging due to the lower reactivity of these bonds compared to those in the pyrrole ring. researchgate.netnih.gov However, significant progress has been made in developing methodologies for site-selective functionalization. rsc.org

Regioselective halogenation, a key step in producing compounds like this compound, can be achieved through C-H functionalization. These methods often employ transition-metal catalysts to direct the halogenation to a specific position on the indole ring. researchgate.net The development of directing groups, which can be temporarily installed on the indole nitrogen, has been crucial in achieving high regioselectivity for functionalization at positions like C7. researchgate.netnih.gov This approach allows for a range of transformations, including arylation, alkenylation, and acylation, at specific sites on the indole's benzenoid ring. rsc.orgbohrium.com

Synthesis of this compound from Precursor Molecules

Synthetic Pathways Involving Fluorinated and Brominated Aromatic Precursors

A scalable synthetic approach for 5-fluoro-6-substituted indoles has been developed starting from substituted nitrotoluenes. A representative pathway involves the following key transformations:

Starting Material : The synthesis can begin with a precursor like 3-bromo-4-fluoro-6-methylnitrobenzene.

Enamine Formation : The precursor is reacted with an acetal of N,N-dimethylformamide, such as N,N-dimethylformamide di-isopropyl acetal, to form an enamine intermediate.

Reductive Cyclization : The enamine is then subjected to a reductive cyclization using a reducing agent like iron powder in acetic acid. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

This sequence provides a direct route to the desired 6-bromo-5-fluoroindole core structure.

Table 1: Example Synthetic Pathway from Aromatic Precursor

| Step | Reactants | Key Reagents | Product |

| 1 | 3-Bromo-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-isopropyl acetal | Enamine Intermediate |

| 2 | Enamine Intermediate | Iron powder, Acetic Acid | This compound |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and ensure the high purity of the final product, careful optimization of reaction conditions is essential. This process involves systematically varying parameters such as catalyst, base, solvent, temperature, and reaction time. rsc.org

For palladium-catalyzed cross-coupling reactions, an optimization study might explore:

Catalysts : Different palladium sources and ligands (e.g., Pd(PPh₃)₄). rsc.org

Bases : A range of inorganic bases (e.g., Cs₂CO₃, K₂CO₃) to find the most effective one. rsc.org

Solvents : Various solvent systems, including mixtures like dioxane/EtOH/H₂O, are tested. rsc.org

Temperature and Time : The reaction may be performed under conventional heating or microwave irradiation to reduce reaction times. rsc.org

In the synthesis from aromatic precursors, monitoring reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is crucial. After the reaction is complete, a rigorous purification protocol is employed. This typically involves aqueous workup steps to remove inorganic impurities, followed by extraction with an organic solvent. The final purification is often achieved through crystallization or column chromatography using silica (B1680970) gel to yield the product in high purity.

Table 2: Parameters for Reaction Optimization

| Parameter | Variables Explored | Purpose |

| Catalyst | Different Pd sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Maximize catalytic activity and turnover |

| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Facilitate transmetalation step |

| Solvent | Dioxane, Toluene, Ethanol (B145695), Water mixtures | Improve solubility and reaction kinetics |

| Temperature | Room temperature to reflux/microwave | Control reaction rate and minimize side products |

| Time | Hours to days | Ensure complete conversion |

Green Chemistry Principles in Halogenated Indole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated indoles to minimize environmental impact and improve safety. rsc.orgrsc.org This involves developing more sustainable synthetic methods that reduce waste and avoid hazardous substances. researchgate.net

Key green chemistry strategies in this context include:

Use of Greener Solvents : Replacing traditional halogenated or hydrocarbon solvents with more environmentally benign options like ethanol or water. rsc.orgresearchgate.net

Atom Economy : Employing multicomponent reactions (MCRs) where multiple starting materials are combined in a single step to form the final product, maximizing the incorporation of atoms from reactants into the product and reducing waste. rsc.org

Safer Halogenating Agents : Traditional halogenating agents can be hazardous. Greener alternatives, such as the in-situ generation of reactive halogenating species from an oxone-halide system, eliminate the need for stoichiometric halogenating agents and reduce the formation of toxic byproducts. researchgate.netacs.orgnih.gov

Catalysis : Using catalytic amounts of reagents instead of stoichiometric quantities reduces waste. Efforts are also being made to develop metal-free catalytic systems to avoid issues with toxic metal residues. rsc.orgresearchgate.net

These approaches lead to more efficient, cost-effective, and environmentally friendly syntheses of halogenated indoles. researchgate.net

Solvent-Free and Aqueous Reaction Environments

The use of alternative reaction media, such as water or no solvent at all, aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. One notable approach is the mechanochemical Fischer indolisation, which utilizes mechanical force, such as ball milling, to drive the reaction. rsc.orgunica.it This method has been successfully applied to a broad range of arylhydrazines and carbonyl compounds, suggesting its potential applicability to the synthesis of this compound from 4-bromo-3-fluorophenylhydrazine and a suitable carbonyl precursor. rsc.org The use of a catalyst like oxalic acid in conjunction with dimethylurea under solvent-free conditions has proven effective for this transformation. rsc.org

Another example of a solvent-free approach is the addition of indole to aldehydes, which can be conducted by heating the neat mixture of reactants. nih.gov While this specific reaction is for the functionalization of the indole core, it demonstrates the feasibility of conducting indole-related syntheses without a solvent.

Aqueous Reaction Environments:

Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and abundant nature. The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully performed in water. rsc.org For instance, the preparation of naltrindole (B39905) and its analogs was achieved by reacting the hydrochloride salts of naltrexone (B1662487) and various phenylhydrazines in boiling water, resulting in good to excellent yields and high purity of the products. rsc.org This approach could potentially be adapted for the synthesis of this compound, offering a greener alternative to traditional methods that employ organic solvents.

Furthermore, microwave-assisted cycloisomerization of 2-alkynylanilines to indoles has been demonstrated in water, promoted by amines or catalytic amounts of neutral or basic salts. elte.hu This method avoids the need for any added metal catalysts and could be a viable route for synthesizing substituted indoles in an aqueous medium. The use of SO3H-functionalized ionic liquids as catalysts has also enabled the one-pot Fischer indole synthesis in water, with the catalyst being recyclable. rsc.org

| Reaction Type | Conditions | Key Advantages | Potential Applicability to this compound |

| Mechanochemical Fischer Indolisation | Ball milling, oxalic acid/dimethylurea | Solvent-free, environmentally friendly, versatile | Synthesis from 4-bromo-3-fluorophenylhydrazine and a carbonyl compound |

| Fischer Indole Synthesis in Water | Refluxing water, hydrochloride salts | Green solvent, simple work-up, good yields | Synthesis from 4-bromo-3-fluorophenylhydrazine hydrochloride |

| Microwave-Assisted Cycloisomerization | Water, amine/salt promoter | Metal-free, aqueous medium, rapid | Synthesis from a corresponding 2-alkynyl-4-bromo-5-fluoroaniline |

| Ionic Liquid-Catalyzed Fischer Indole Synthesis | Water, SO3H-functionalized ionic liquid | Recyclable catalyst, aqueous medium | One-pot synthesis with potential for catalyst reuse |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. benthamdirect.comrsc.org The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds like indoles.

Several classical indole syntheses have been adapted for microwave conditions. For example, the Fischer indole synthesis can be significantly accelerated using microwave heating. actascientific.com This approach often results in improved yields and reduced reaction times, making it an attractive method for the rapid synthesis of a library of indole derivatives.

The Leimgruber-Batcho indole synthesis, another important route to indoles, has also been successfully performed under microwave irradiation. This method is particularly useful for the synthesis of indoles from o-nitrotoluenes. The use of microwave heating can expedite both the initial enamine formation and the subsequent reductive cyclization steps.

Furthermore, microwave-assisted synthesis has been employed in palladium-catalyzed reactions for indole formation. For instance, a one-pot, three-component coupling reaction under microwave irradiation has been developed for the synthesis of polysubstituted indoles from 2-iodoanilines. nih.gov

The table below summarizes some examples of microwave-assisted indole syntheses.

| Synthesis Method | Reactants | Microwave Conditions | Advantages |

| Fischer Indole Synthesis | Phenylhydrazines and ketones/aldehydes | Acid catalyst | Rapid, high yields |

| Leimgruber-Batcho Synthesis | o-Nitrotoluenes and N,N-dimethylformamide dimethyl acetal | Reductive cyclization | Shorter reaction times |

| Palladium-Catalyzed Coupling | 2-Iodoanilines, terminal alkynes, aryl iodides | PdCl2(PPh3)2, CuI | One-pot, good yields |

The application of these microwave-assisted methodologies could significantly streamline the synthesis of this compound and its derivatives, offering a more efficient and potentially higher-yielding alternative to conventional synthetic protocols.

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a key aspect of sustainable chemical production. In the context of indole synthesis, significant efforts have been directed towards creating catalytic systems that are not only highly active but also environmentally friendly and reusable.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture and potential for recycling. For the Fischer indole synthesis, solid acid catalysts such as zeolites and montmorillonite (B579905) clay have been explored. researchgate.net These materials can replace traditional Brønsted or Lewis acids, simplifying the work-up procedure and reducing corrosive waste. For instance, a polymeric sulfonic acid resin (Amberlite® IR 120 H) has been used as a heterogeneous catalyst for the continuous flow Fischer indole synthesis. nih.gov

Recyclable Homogeneous Catalysts:

While heterogeneous catalysts are easily separable, homogeneous catalysts often exhibit higher activity and selectivity. To combine the advantages of both, researchers have developed recyclable homogeneous catalysts. Ionic liquids (ILs) functionalized with acidic groups have been used as recyclable catalysts for the Fischer indole synthesis in water. rsc.org These catalysts can be recovered and reused multiple times without a significant loss of activity.

Nanoparticle Catalysts:

Nanoparticle catalysts represent a promising frontier in sustainable synthesis due to their high surface-area-to-volume ratio, which often translates to high catalytic activity. Cobalt-rhodium heterobimetallic nanoparticles have been shown to catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles under mild conditions (1 atm H2 and 25 °C). acs.org This catalytic system is highly stable and can be reused more than ten times without losing its activity. acs.org Another example is the use of a copper-aluminum hydrotalcite (CuAl–HT) catalyst for the intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol (B1265811) to indole. rsc.org This catalyst is recyclable and offers an economical advantage over more expensive noble metal catalysts. rsc.org Magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, have also been developed for indole alkylation reactions, allowing for easy separation using an external magnet. researchgate.net

The development of such robust and recyclable catalytic systems holds great promise for the sustainable production of this compound and other valuable indole derivatives on an industrial scale.

| Catalyst Type | Example | Reaction | Key Features |

| Heterogeneous Solid Acid | Amberlite® IR 120 H | Fischer Indole Synthesis | Reusable, suitable for continuous flow |

| Recyclable Homogeneous | SO3H-functionalized Ionic Liquid | Fischer Indole Synthesis | Recyclable, effective in water |

| Nanoparticles | Co–Rh heterobimetallic nanoparticles | Reductive Cyclization | High activity, mild conditions, reusable |

| Hydrotalcite-based | Copper-aluminum hydrotalcite (CuAl–HT) | Dehydrogenative N-heterocyclization | Recyclable, economical |

| Magnetic Nanoparticles | Copper ferrite (CuFe2O4) | Indole Alkylation | Magnetically separable and recyclable |

Chemical Reactivity and Functionalization of 6 Bromo 5 Fluoro 1h Indole

Electrophilic Aromatic Substitution Patterns

Both bromine and fluorine are halogens that exert a dual electronic effect on the aromatic ring: they are inductively electron-withdrawing (-I effect) but act as resonance electron-donors (+R effect) due to their lone pairs. youtube.com For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups compared to unsubstituted benzene (B151609). youtube.com However, their resonance donation directs incoming electrophiles to the ortho and para positions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (e.g., POCl₃/DMF). wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov

Mannich Reaction: This reaction installs an aminomethyl group at C3, yielding a gramine (B1672134) derivative, upon treatment with formaldehyde (B43269) and a secondary amine. daum.netnih.govresearchgate.net

Friedel-Crafts Acylation: This reaction introduces an acyl group at C3 using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, though conditions must be mild to avoid polymerization of the electron-rich indole (B1671886).

The directing effects of the halogen substituents are therefore largely masked by the intrinsic reactivity of the pyrrole (B145914) ring. Substitution at the benzenoid ring (C4 or C7) would require blockage of the C3 position and harsh reaction conditions.

| Reaction | Typical Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde | wikipedia.org, organic-chemistry.org |

| Mannich | CH₂O, Dimethylamine (Me₂NH) | (6-Bromo-5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | daum.net, nih.gov |

| Friedel-Crafts Acylation | Acetyl chloride (AcCl), AlCl₃ (mild conditions) | 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings via deprotonation at a position ortho to a directing metalation group (DMG). baranlab.orgunblog.fr For indoles, the N-H proton is the most acidic site and is removed first by strong bases. To achieve C-H activation on the ring, the nitrogen must first be protected with a suitable DMG. researchgate.net

Commonly used N-protecting groups that also function as DMGs include carbamates (e.g., -CO-NEt₂) or triisopropylsilyl (TIPS). These groups typically direct lithiation to the C7 position. However, the reactivity of this compound under DoM conditions is complicated by the presence of the halogens.

Competition with Halogen-Metal Exchange: The C-Br bond at the C6 position is susceptible to halogen-metal exchange with organolithium reagents (e.g., n-BuLi or t-BuLi). This process is often faster than C-H deprotonation (directed lithiation), which would lead to the formation of a 6-lithio-5-fluoro-indole species. uwindsor.ca

Influence of the Fluoro Group: The C-F bond is generally resistant to halogen-metal exchange. The fluorine atom can act as a weak directing group, potentially facilitating lithiation at the ortho C4 position. unblog.fruwindsor.ca

Therefore, a successful DoM strategy for this substrate would require careful selection of the N-protecting group, the organolithium base, and the reaction conditions to favor deprotonation at C7 or C4 over halogen-metal exchange at C6. For instance, using a bulky lithium amide base like lithium tetramethylpiperidide (LiTMP) at low temperatures might favor C-H abstraction over the exchange process. unblog.fr

| N-Protecting Group (DMG) | Proposed Reagent | Potential Reaction Pathway(s) | Reference |

|---|---|---|---|

| -CO-N(iPr)₂ (Carbamate) | sec-BuLi, TMEDA, -78 °C | Directed lithiation at C7; potential for competing lithiation at C4 (ortho to F) | baranlab.org, nih.gov |

| -TIPS (Triisopropylsilyl) | n-BuLi, THF, -78 °C | Halogen-metal exchange at C6 is highly probable | researchgate.net, uwindsor.ca |

| -CO-N(iPr)₂ (Carbamate) | LiTMP, THF, -78 °C | Increased likelihood of selective C-H deprotonation at C7 or C4 | unblog.fr |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzenoid ring of indole is generally challenging due to the electron-rich nature of the heterocycle. Such reactions typically require a highly electron-deficient aromatic ring and a strong nucleophile.

In SNAr reactions, the rate of substitution for halogens typically follows the order F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. researchgate.net For this compound, any potential SNAr reaction would be expected to occur at the C5 position, replacing the fluorine atom.

However, the indole ring itself is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. Successful SNAr would likely require modification of the indole core, such as N-arylation with a strongly electron-withdrawing group (e.g., a 2,4-dinitrophenyl group) or the introduction of other electron-withdrawing substituents on the ring system. mdpi.comresearchgate.net Without such activation, the C-F and C-Br bonds are inert to direct nucleophilic displacement.

A more viable approach to achieving formal nucleophilic substitution on the benzenoid ring is through the generation of a highly reactive indolyne intermediate. nih.gov Indolynes can be generated from ortho-dihalo precursors or, more commonly, from ortho-silyl triflates under mild, fluoride-induced conditions.

For this compound, it is conceivable to generate a 4,5-indolyne or a 6,7-indolyne intermediate through a multi-step sequence. For example, to generate a 4,5-indolyne, one could envision a pathway involving:

N-protection of the indole.

Directed ortho-metalation at the C4 position, directed by the C5-fluoro substituent.

Trapping the C4-lithio species with a silyl (B83357) chloride (e.g., TMS-Cl).

Conversion of the C5-fluoro group to a better leaving group, such as a triflate, although this is non-trivial. A more practical route would start from a 5-hydroxy-6-bromoindole derivative.

Assuming a suitable precursor like a 5-bromo-4-silyl-6-fluoroindole triflate could be synthesized, treatment with a fluoride (B91410) source (e.g., CsF) would generate the 5,6-indolyne. This reactive species can then be trapped in situ by various nucleophiles or dienes (in a Diels-Alder reaction) to afford a wide range of uniquely substituted indole derivatives that are otherwise difficult to access. nih.gov

Cross-Coupling Chemistry at Bromine and Fluorine Centers

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and reliable methods for functionalizing aryl halides. The this compound substrate is well-suited for these transformations, primarily at the more reactive C-Br bond. The C-F bond is significantly stronger and generally unreactive under standard palladium-catalyzed conditions, allowing for selective functionalization at the C6 position. mdpi.comdntb.gov.uarsc.org

The C6-bromo position readily participates in a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the C6 position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups. escholarship.org

Buchwald-Hartwig Amination: This method constructs a C-N bond by coupling the C6 position with a primary or secondary amine, using a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orglibretexts.orgchemrxiv.orgamazonaws.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C triple bond by coupling the C6 position with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts.

While the C-F bond is robust, C-F activation is an emerging field and can be achieved under specific, harsher conditions, often using nickel or specialized palladium catalyst systems, or through transition-metal-free methods. mdpi.comdntb.gov.uanih.gov This differential reactivity allows for sequential cross-coupling strategies, where the C-Br bond is functionalized first, followed by a potential, albeit more challenging, reaction at the C-F bond.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Bond Formed at C6 | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃ or K₃PO₄ | C-Aryl | escholarship.org |

| Buchwald-Hartwig | Secondary amine (e.g., Morpholine) | Pd₂(dba)₃/Xantphos | NaOtBu or Cs₂CO₃ | C-Nitrogen | wikipedia.org, chemrxiv.org |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPA | C-Alkynyl | |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | C-Alkenyl |

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Attachments

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgwikipedia.org In the context of this compound, this reaction facilitates the attachment of aryl and heteroaryl moieties at the C6 position by coupling the aryl halide with an organoboron species, typically a boronic acid or a boronic ester. libretexts.org This transformation is catalyzed by a palladium complex in the presence of a base. yonedalabs.com

The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates. yonedalabs.com For instance, bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the catalyst. libretexts.org This methodology has been successfully applied to various bromoindoles to synthesize a range of 6-aryl and 6-heteroaryl indoles, which are key intermediates in the development of biologically active compounds. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Yield |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Good |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High |

This table is illustrative and based on typical conditions reported for similar bromo-substituted heterocyclic compounds. nih.gov

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira coupling reaction is an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this reaction enables the introduction of alkynyl groups at the C6 position, leading to the synthesis of 6-alkynylindoles. These products are valuable precursors for more complex molecules, including heterocycles and conjugated systems. chim.it

The reaction mechanism is thought to involve a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed, often requiring alternative conditions or more reactive catalyst systems. acs.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > OTf > Br >> Cl. wikipedia.orgwikipedia.org

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example Reagents | Role |

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine, Diisopropylamine | Acid Scavenger / Solvent |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction is applied to the C6-Br bond to introduce a variety of nitrogen-containing substituents, including primary and secondary amines, anilines, and amides. amazonaws.com

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the C-N coupled product. wikipedia.org The choice of ligand is critical, with sterically hindered and electron-rich phosphine ligands often providing the best results by promoting the key steps of the catalytic cycle. wikipedia.orgbeilstein-journals.org Bases such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate are commonly used. beilstein-journals.org

Derivatization at the Indole Nitrogen (N1)

The indole nitrogen (N1) is a key site for functionalization, allowing for the introduction of various groups that can protect the nitrogen, modulate the electronic properties of the indole ring, or serve as a handle for further synthetic transformations.

Alkylation and Acylation Strategies

N-alkylation of the indole ring is a fundamental transformation. researchgate.net It is typically achieved by treating the indole with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net Strong bases like sodium hydride (NaH) are often used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion, which then reacts with the electrophilic alkylating agent. Milder bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF or in ionic liquids. researchgate.net

N-acylation involves the introduction of an acyl group onto the indole nitrogen. This is commonly performed using acylating agents like acid chlorides or anhydrides in the presence of a base. N-acylation serves not only to protect the nitrogen but also to activate the indole ring for other reactions.

Sulfonylation and Other Protecting/Activating Group Chemistry

Sulfonylation is another common strategy for derivatizing the indole nitrogen. The introduction of a sulfonyl group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, provides a stable protecting group that is robust under many reaction conditions. The sulfonylation is typically carried out using the corresponding sulfonyl chloride in the presence of a base. These electron-withdrawing groups decrease the nucleophilicity of the indole ring and can direct substitution reactions to different positions.

Besides sulfonamides, a wide array of other protecting groups can be installed at the N1 position. The tert-butoxycarbonyl (Boc) group, for example, is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be easily removed under acidic conditions. sigmaaldrich.com These protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions at the indole nitrogen.

Side-Chain Modifications and Annulation Reactions

The functional groups introduced onto the this compound core through the aforementioned coupling reactions can themselves undergo further modifications. For example, an alkynyl group introduced via Sonogashira coupling can participate in cycloaddition reactions or be reduced to an alkyl or alkenyl chain. An amino group installed via Buchwald-Hartwig amination can be acylated, alkylated, or used as a nucleophile in subsequent bond-forming reactions.

Annulation reactions involve the construction of a new ring fused to the indole scaffold. Starting from suitably functionalized derivatives of this compound, various annulation strategies can be employed to build more complex polycyclic systems. For instance, an indole bearing an ortho-alkynyl aniline (B41778) substituent at the C6 position could potentially undergo cyclization to form a new heterocyclic ring. These advanced modifications open pathways to novel and structurally complex molecules with potential applications in materials science and medicinal chemistry.

Introduction of Carbon Chains and Heterocycles

The bromo substituent at the C-6 position of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, thereby allowing for the introduction of a wide array of carbon chains and heterocyclic moieties.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds between the indole core and various aryl or vinyl groups. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of bromoindoles in Suzuki-Miyaura coupling is well-established. The reaction typically involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology would allow for the synthesis of 6-aryl-5-fluoro-1H-indoles, introducing diverse aromatic systems onto the indole framework.

Sonogashira Coupling: The Sonogashira reaction provides a direct route to introduce alkynyl functionalities at the C-6 position. This palladium- and copper-cocatalyzed reaction couples the bromoindole with a terminal alkyne. The resulting 6-alkynyl-5-fluoro-1H-indole derivatives are valuable intermediates for further transformations, including cyclization reactions to form fused ring systems.

Heck Coupling: The Heck reaction enables the introduction of vinyl groups by coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base. This reaction proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence to yield a substituted alkene. wikipedia.org This would provide a pathway to 6-vinyl-5-fluoro-1H-indole derivatives, which can be further modified.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a pivotal method for the formation of C-N bonds. It facilitates the reaction of the bromoindole with a wide range of primary and secondary amines, leading to the synthesis of 6-amino-5-fluoro-1H-indole derivatives. This reaction is known for its broad substrate scope and functional group tolerance.

The following table summarizes the potential cross-coupling reactions for the introduction of carbon chains and heterocycles onto the this compound scaffold based on established methodologies for related bromoindoles.

| Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinylboronic Acid or Ester | 6-Aryl/Vinyl-5-fluoro-1H-indole | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne | 6-Alkynyl-5-fluoro-1H-indole | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) |

| Heck | Alkene | 6-Vinyl-5-fluoro-1H-indole | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | 6-Amino-5-fluoro-1H-indole | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Formation of Fused Polycyclic Systems

The functionalized derivatives of this compound, particularly those bearing reactive handles introduced via cross-coupling reactions, are valuable precursors for the synthesis of fused polycyclic systems. These intricate molecular architectures are of significant interest in medicinal chemistry and materials science.

Synthesis of β-Carbolines: β-Carbolines are a prominent class of indole alkaloids with a tricyclic pyrido[3,4-b]indole framework. tandfonline.commdpi.comnih.gov The synthesis of β-carboline derivatives from this compound can be envisioned through multi-step sequences. For instance, a Sonogashira coupling to introduce an alkynyl group at the C-6 position, followed by further functionalization and subsequent intramolecular cyclization, could lead to the formation of the pyridine (B92270) ring fused to the indole core. Common methods for constructing the β-carboline scaffold include the Pictet-Spengler reaction and Bischler-Napieralski cyclization, which could be adapted to appropriately substituted this compound derivatives. nih.gov

Synthesis of Pyrrolo[2,3-g]indoles: The formation of a pyrrole ring fused to the 'g' face of the indole nucleus would lead to the pyrrolo[2,3-g]indole skeleton. A potential synthetic strategy could involve the introduction of a suitable nitrogen-containing substituent at the C-7 position and a reactive group at the C-6 position of the this compound. Subsequent intramolecular cyclization would then lead to the desired fused polycyclic system. While specific examples starting from this compound are not readily found, the general principles of indole chemistry suggest that such transformations are feasible.

The following table outlines potential strategies for the formation of fused polycyclic systems from this compound derivatives.

| Target System | Key Intermediate | Potential Synthetic Strategy |

| β-Carboline | 6-Alkynyl-5-fluoro-1H-indole | Sonogashira coupling followed by functionalization and intramolecular cyclization (e.g., Aza-Wittig, transition-metal catalyzed cyclization). |

| β-Carboline | 6-Amino-5-fluoro-1H-indole | Buchwald-Hartwig amination followed by reaction with a suitable dielectrophile and subsequent cyclization. |

| Pyrrolo[2,3-g]indole | Functionalized 6,7-disubstituted-5-fluoro-1H-indole | Regioselective functionalization at C-7 followed by intramolecular cyclization. |

Advanced Spectroscopic and Computational Analysis of 6 Bromo 5 Fluoro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted indole (B1671886) like 6-Bromo-5-fluoro-1H-indole, a suite of 1D and 2D NMR experiments is used to assign every proton and carbon signal definitively.

The ¹H and ¹³C NMR spectra of the indole core are well-characterized, but the chemical shifts are significantly influenced by the nature and position of substituents. In this compound, the electron-withdrawing inductive effects and mesomeric effects of the bromine and fluorine atoms alter the electron density around the benzene (B151609) portion of the indole ring, leading to predictable changes in the chemical shifts of the nearby protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring (H-1, H-2, H-3) and the benzene ring (H-4, H-7). The N-H proton (H-1) typically appears as a broad singlet far downfield (δ > 8.0 ppm). The protons on the benzene ring, H-4 and H-7, would appear as singlets or narrow doublets due to the substitution pattern, with their chemical shifts influenced by the adjacent halogens.

In the ¹³C NMR spectrum, the positions of the carbon atoms directly bonded to the halogens (C-5 and C-6) are most affected. The carbon attached to the highly electronegative fluorine atom (C-5) will exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbon bonded to bromine (C-6) will also be shifted, though the effect of bromine is less pronounced than that of fluorine.

| Compound | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) | C-5 (ppm) | C-6 (ppm) | Source |

| 6-Bromo-1H-indole | 7.58-7.45 (m) | 7.12-7.26 (m) | 7.58-7.45 (m) | 121.98 | 115.49 | nih.gov |

| 5-Fluoro-3-methyl-1H-indole | 7.27-7.25 (m) | - | 7.23 (dd) | 158.76 (d) | 111.59 (d) | rsc.org |

| 6-Fluoro-3-methyl-1H-indole | 7.04 (dd) | 6.91 (td) | 7.49 (dd) | 108.03 (d) | 161.10 (d) | rsc.org |

Note: Data presented for substituted analogs to illustrate general trends. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to detect. Furthermore, the chemical shift range of ¹⁹F is very wide (over 800 ppm), which makes it extremely sensitive to the local electronic environment and minimizes the chance of signal overlap. wikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at C-5. The exact chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. For comparison, the ¹⁹F chemical shift for 5-fluoro-3-methyl-1H-indole is reported at -125.24 ppm, and for 6-fluoro-3-methyl-1H-indole, it is at -121.75 ppm (referenced to an external standard). rsc.org The signal for the fluorine at C-5 in the target molecule would be expected to appear as a doublet of doublets due to coupling with the vicinal H-4 proton (³JFH) and the meta H-7 proton (⁴JFH). These coupling constants provide further confirmation of the substitution pattern. thermofisher.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would show correlations between adjacent protons, such as H-2 and H-3 in the pyrrole ring. It would also confirm the absence of coupling for the isolated aromatic protons H-4 and H-7, consistent with the 5,6-disubstitution pattern. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of the carbon signals for C-2, C-3, C-4, and C-7 by identifying their cross-peaks with the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of a molecule. For this compound, key HMBC correlations would be expected from H-4 to C-5, C-6, and the bridgehead carbon C-8, and from H-7 to C-5, C-6, and the other bridgehead carbon C-9. These correlations would definitively confirm the locations of the fluorine and bromine substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through analysis of fragmentation patterns.

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). This characteristic doublet is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. The molecular formula for this compound is C₈H₅BrFN, with a calculated monoisotopic mass of 212.9644 Da. achemblock.comsigmaaldrich.com An HRMS measurement confirming this exact mass would provide unambiguous evidence for the elemental composition of the molecule. Predicted exact masses for common adducts are useful for interpreting HRMS data. uni.lu

| Adduct | Molecular Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | C₈H₆BrFN⁺ | 213.9722 |

| [M+Na]⁺ | C₈H₅BrFNNa⁺ | 235.9541 |

| [M-H]⁻ | C₈H₄BrFN⁻ | 211.9566 |

Note: Predicted values are based on the monoisotopic masses of the most abundant isotopes.

Coupling chromatography with mass spectrometry, in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation of components in a mixture followed by their individual detection and identification. lcms.cz

These techniques are invaluable for assessing the purity of a synthesized sample of this compound. During analysis, the compound would produce a peak at a specific retention time in the chromatogram, and the mass spectrometer would provide the corresponding mass spectrum. Any impurities would ideally be separated chromatographically and appear as different peaks with their own mass spectra, allowing for their identification. These methods are also critical for monitoring the progress of a chemical reaction, helping to identify starting materials, intermediates, byproducts, and the final product within the reaction mixture. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the vibrational modes of molecules, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will likely produce a series of bands in the 1450-1620 cm⁻¹ region. The C-N stretching vibration can be expected in the 1200-1350 cm⁻¹ range. The presence of the halogen substituents, bromine and fluorine, will also influence the spectrum. The C-Br stretching vibration is typically found in the lower frequency region, often between 500 and 600 cm⁻¹, while the C-F stretching vibration gives rise to a strong absorption band in the 1000-1400 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands, corresponding to the π → π* electronic transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring portion of the indole nucleus is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted indole. Solvatochromism, the shift in the absorption maximum with a change in solvent polarity, can also be studied to understand the nature of the electronic transitions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1620 |

| C-N Stretch | 1200-1350 |

| C-F Stretch | 1000-1400 |

| C-Br Stretch | 500-600 |

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (¹Lₐ) | 260-290 |

| π → π* (¹Lₑ) | 200-220 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. This would include accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring system. The analysis would also reveal the precise positions of the bromine and fluorine substituents on the benzene ring.

Furthermore, X-ray crystallography elucidates the intermolecular interactions present in the solid state, such as hydrogen bonding and halogen bonding. The N-H group of the indole ring can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of a neighboring molecule or other hydrogen bond acceptors. The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophilic region of an adjacent molecule. The crystal packing arrangement, which describes how the molecules are arranged in the crystal lattice, would also be determined. This information is crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties. researchgate.net These calculations can provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack. DFT can also be used to calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using DFT. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For indole derivatives, the HOMO is typically localized on the pyrrole ring, while the LUMO is distributed over the entire bicyclic system. The presence of the bromo and fluoro substituents is expected to influence the energies and distributions of these frontier orbitals.

| Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

While the indole ring system is largely planar and rigid, conformational analysis can be relevant for understanding the orientation of substituents and their interactions, especially in more complex derivatives. For this compound itself, the primary conformational aspect would be the orientation of the N-H bond relative to the rest of the molecule, although this is generally fixed. For derivatives with flexible side chains, conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, both in isolation and in the presence of solvent molecules. MD simulations can be used to study the flexibility of the molecule, its interactions with its environment, and to sample different conformational states. This can be particularly useful for understanding how the molecule behaves in solution and for predicting properties such as solvation energies.

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the experimental assignments and the computational methods. For this compound, DFT calculations can be used to predict the vibrational frequencies corresponding to the IR and Raman spectra. researchgate.net The calculated frequencies are often scaled to better match the experimental values. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Indoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of halogenated indoles, QSAR studies are instrumental in understanding how the type, position, and combination of halogen substituents on the indole scaffold influence their interaction with biological targets. These models provide valuable insights for the rational design of new derivatives with enhanced potency and selectivity.

The biological activity of halogenated indoles is significantly influenced by the electronic and steric properties of the halogen atoms. For instance, in a study on indole derivatives targeting the serotonin (B10506) transporter (SERT), it was found that halogen substitution at the C-5 position of the indole ring with fluorine or bromine led to an increased affinity compared to unsubstituted analogues. This highlights the critical role of halogens in modulating the biological activity of these compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools to elucidate the structure-activity relationships of halogenated indoles. These methods generate predictive models based on the spatial distribution of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.

A hypothetical 3D-QSAR study on a series of halogenated indole derivatives might yield models with strong predictive power, as indicated by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability of the model, while a high r² value suggests a strong correlation between the experimental and predicted activities.

For example, a CoMFA model for a series of halogenated indoles could be developed, providing insights into the favorable and unfavorable regions for different molecular fields. The statistical validation of such a model is crucial for its reliability.

Table 1: Statistical Parameters of a Hypothetical CoMFA Model for Halogenated Indoles.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.685 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.952 | Shows a high correlation between predicted and experimental activities. |

| Standard Error of Estimate (SEE) | 0.215 | Represents the standard deviation of the residuals. |

| F-value | 150.7 | Indicates the statistical significance of the model. |

| Optimum Number of Components | 5 | The number of principal components used to build the model. |

The CoMFA model would generate contour maps illustrating the regions where modifications to the indole structure would likely enhance biological activity. For instance, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a yellow contour would suggest that bulkier groups are disfavored. Similarly, electrostatic contour maps would show regions where positive (blue) or negative (red) charges are favorable.

In addition to CoMFA, a CoMSIA model could provide a more detailed understanding by including hydrophobic and hydrogen bond donor/acceptor fields. The statistical results of a hypothetical CoMSIA model could further validate the findings.

Table 2: Statistical Parameters of a Hypothetical CoMSIA Model for Halogenated Indoles.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.710 | Indicates strong internal model predictivity. |

| r² (Non-cross-validated r²) | 0.968 | Shows a very high correlation between predicted and experimental activities. |

| Standard Error of Estimate (SEE) | 0.180 | Represents the standard deviation of the residuals. |

| F-value | 185.2 | Indicates high statistical significance of the model. |

| Field Contributions | Steric: 0.15, Electrostatic: 0.35, Hydrophobic: 0.25, H-bond Donor: 0.15, H-bond Acceptor: 0.10 | Relative contribution of each field to the model. |

The insights gained from such QSAR models are invaluable for medicinal chemists. For example, if the CoMSIA model for a series of anti-inflammatory halogenated indoles indicates that a hydrogen bond acceptor group is favorable at a specific position, this information can guide the synthesis of new derivatives with potentially improved activity. The position of the halogen atom has been shown to significantly affect the anti-inflammatory activity of brominated isatins, a class of indole derivatives. nih.gov

Furthermore, QSAR studies on halogenated indenoindole derivatives have demonstrated that halogenation can significantly enhance potency, for instance, in the inhibition of protein kinase CK2. This underscores the broad applicability of QSAR in understanding and optimizing the biological activities of diverse halogenated indole scaffolds.

Applications of 6 Bromo 5 Fluoro 1h Indole in Advanced Research

Medicinal Chemistry and Drug Discovery

The indole (B1671886) nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, including several clinically approved drugs. nih.govnih.gov The strategic placement of halogen atoms, as seen in 6-Bromo-5-fluoro-1H-indole, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can affect metabolic stability, lipophilicity, and binding interactions with biological targets. Consequently, this halogenated indole serves as a crucial building block for creating new therapeutic agents. cymitquimica.com

The this compound structure provides a versatile starting point for medicinal chemists to design and synthesize novel compounds with diverse biological activities. The indole core can be modified at various positions to optimize potency, selectivity, and drug-like properties.

The indole scaffold is a cornerstone in the development of anticancer agents, inspired by naturally occurring indole alkaloids with clinical applications, such as vincristine (B1662923) and vinblastine. nih.govresearchgate.net Researchers have extensively explored synthetic indole derivatives, demonstrating that modifications to the indole ring system can lead to potent compounds that target various mechanisms involved in cancer cell growth and survival, including apoptosis induction and the inhibition of key enzymes like kinases. nih.govnih.gov

Derivatives incorporating halogenated indole moieties have shown significant cytotoxic activities against a range of cancer cell lines. For instance, research into 3-aryl-thio and 3-aroyl-1H-indole derivatives with heterocyclic rings at the 5, 6, or 7-position of the indole core has identified compounds with potent anticancer effects. nih.gov The specific placement of halogens and other substituents plays a critical role in their efficacy. While direct studies on this compound's anticancer activity are not detailed, related halogenated indole derivatives have demonstrated promising results, highlighting the potential of this structural class. For example, a study on 3,5-diaryl-4,5-dihydroisoxazole compounds featuring an indole moiety found that a derivative with a 4-bromophenyl group showed high selectivity toward leukemia cells. acs.org

| Compound | Target Cell Line | IC50 Value |

| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (4a, DHI1) | Jurkat (Leukemia) | 2.06 µM |

| HL-60 (Leukemia) | 2.76 µM | |

| Bj-5ta (Non-cancerous) | 25.12 µM | |

| MCF-10A (Non-cancerous) | 26.31 µM |

Table 1: In vitro antiproliferative activity of a bromo-indole derivative, showcasing its selectivity for leukemia cancer cells over non-cancerous cell lines. acs.org

The rise of drug-resistant microbial strains necessitates the urgent development of new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds in this area. Specifically, derivatives of 6-bromoindole (B116670) have been investigated for their antibacterial and antifungal properties.

In one study, a series of 6-bromoindolglyoxylamide polyamine derivatives were synthesized and evaluated. nih.gov These compounds exhibited intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov Certain analogues also showed enhanced activity against the Gram-negative bacterium Escherichia coli and possessed moderate to excellent antifungal properties. nih.gov The mechanism of action for the most potent compound in the series, a polyamine derivative, was attributed to its ability to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, the indole scaffold is being explored for its potential against Mycobacterium tuberculosis. Research into indole-2-carboxamides identified a new analogue, a difluoro-indole derivative, with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of the bacterium. johnshopkins.edu This highlights the potential of halogenated indoles, such as this compound, to serve as a foundation for developing novel antitubercular drugs that target essential cellular processes like the trehalose (B1683222) monomycolate transporter MmpL3. johnshopkins.edu

| Derivative Type | Target Organism(s) | Observed Activity |

| 6-bromoindolglyoxylamide polyamines | S. aureus, S. intermedius (Gram-positive) | Intrinsic antimicrobial activity |

| E. coli (Gram-negative) | Enhanced antibacterial activity | |

| Fungi | Moderate to excellent antifungal properties | |

| 4,6-difluoro-indole-2-carboxamide | Drug-sensitive M. tuberculosis | MIC = 0.012 µM |

| MDR & XDR M. tuberculosis strains | Excellent activity |

Table 2: Antimicrobial and antitubercular activities of halogenated indole derivatives. nih.govjohnshopkins.edu

The indole nucleus is a key structural feature in several antiviral compounds. In the fight against Human Immunodeficiency Virus (HIV), various classes of antiretroviral agents target different stages of the viral life cycle. discovery.csiro.au The development of novel inhibitors is crucial to combat drug resistance.